Huperzine A
Description
Contextual Significance in Contemporary Chemical and Biological Sciences
Fordine's significance in contemporary research stems from its classification as a heterocyclic molecule, a class known for diverse biological activities. ontosight.ai Its unique chemical structure suggests potential utility in the development of novel pharmaceutical agents. ontosight.ai Research into compounds with similar structural motifs has indicated potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
Overview of Fordine's Research Landscape and Emerging Areas
The research landscape surrounding Fordine is primarily focused on exploring its synthesis, chemical properties, and potential biological applications. ontosight.ai Emerging areas of investigation include its pharmacological effects, driven by the potential for therapeutic uses in medicine and biotechnology. ontosight.ai Studies are ongoing to further elucidate its biological properties. ontosight.ai
Historical Trajectory of Fordine-Related Chemical Discovery and Investigation
Fordine is noted as a synonym for (+/-)-Huperzine A. nih.gov Huperzine A has been reported as a naturally occurring product found in Streptomyces coelicoflavus and Huperzia species. nih.govpharmacompass.com This connection to natural sources highlights an aspect of the historical trajectory of research related to this compound, bridging natural product isolation and synthetic chemical investigation. The study of compounds derived from sources like Huperzia has a history in the exploration of biologically active molecules.
Key Chemical Data for Fordine
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O | nih.gov |
| Molecular Weight | 242.32 g/mol | nih.gov |
| PubChem CID | 5912039 | nih.gov |
| CAS Number | 103735-86-0 ((+/-)-Huperzine A) | chemicalbook.comchemicalbook.in |
Reported Biological Activities (Based on Research Findings)
While research is ongoing, initial findings and the structural similarity to other compounds suggest potential in the following areas:
| Activity Area | Indication | Source |
| Anti-inflammatory | Suggested based on similar structures | ontosight.ai |
| Antimicrobial | Suggested based on similar structures | ontosight.ai |
| Anticancer | Suggested based on similar structures | ontosight.ai |
Further detailed research is required to fully understand and confirm these potential biological activities of Fordine itself. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJBHWIHUMBLCN-YQEJDHNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046038 | |
| Record name | Huperzine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102518-79-6, 120786-18-7 | |
| Record name | Huperzine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102518-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Huperzine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102518796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Huperzine A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Huperzine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |
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| Record name | (�±)-Huperzine A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HUPERZINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0111871I23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
217-219 °C | |
| Record name | Huperzine A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Discovery, Isolation, and Structural Elucidation of Fordine and Its Natural Analogues
Natural Sources and Isolation Methodologies for Fordine-Type Compounds
Fordine is primarily found in plants of the Huperziaceae family. The most well-known source is Huperzia serrata, from which it was first isolated. wikipedia.orgresearchgate.net However, the concentration of Fordine in the wild plant is quite low, often around 0.006% to 0.025% of the dried herb, and the plant itself grows very slowly, taking many years to mature. researchgate.netmdpi.com This scarcity has driven research into alternative sources.
Fordine has also been identified in other Huperzia species, including H. elmeri, H. carinat, H. aqualupian, and the European species Huperzia selago. wikipedia.orgmdpi.com Research has shown that in vitro cultures of H. selago gametophytes can produce significantly higher quantities of Fordine compared to the wild sporophyte plant. mdpi.com
A promising alternative for production involves endophytic fungi. Scientists have successfully isolated novel fungal strains, such as Shiraia sp. Slf14, from the tissues of Huperzia serrata. oup.com These fungi have demonstrated the ability to produce Fordine independently in fermentation cultures, offering a potential avenue for large-scale, sustainable production. oup.commdpi.com
The isolation process from plant material typically involves extraction with an acidified solution, followed by a series of purification steps. For instance, dried and powdered plant material can be extracted with tartaric acid. mdpi.com This is followed by chromatographic techniques to isolate the pure alkaloid.
Table 1: Natural Sources of Fordine (Huperzine A)
| Natural Source | Family/Type | Typical Fordine Content | Notes |
| Huperzia serrata | Huperziaceae (Club Moss) | 0.006% - 0.025% (dry weight) | Traditional source, slow-growing and scarce. |
| Huperzia selago | Huperziaceae (Club Moss) | Variable, can be higher than H. serrata | European species; in vitro cultures show high yield. mdpi.com |
| Other Huperzia species | Huperziaceae (Club Moss) | Variable | Includes H. elmeri, H. carinat, H. aqualupian. wikipedia.org |
| Endophytic Fungi | Fungi | Variable (e.g., 21.0 µg/L in fermentation) | Isolated from host plants like H. serrata; potential for biotechnological production. sapphire.bg |
Biosynthetic Pathways and Enzymatic Mechanisms in Fordine Formation
The complete biosynthetic pathway of Fordine is complex and not yet fully elucidated. However, significant progress has been made in identifying its precursors and key enzymatic steps. nih.govresearchgate.net As a Lycopodium alkaloid, its biosynthesis is of great interest to researchers seeking to engineer more efficient production methods. nih.govresearchgate.net
Current research indicates that the biosynthesis of Fordine likely originates from L-lysine. mdpi.com This amino acid undergoes a series of transformations to form the core structure of the alkaloid. Studies involving feeding labeled precursors to plant cultures and analyzing the incorporation of isotopes have helped to map parts of the pathway. The addition of L-lysine to fermentation cultures of Fordine-producing endophytic fungi has been shown to substantially increase the yield of the final compound. mdpi.com
While the specific enzymes and their catalytic mechanisms are still under active investigation, the elucidation of the pathway is a key goal for metabolic engineering. nih.gov Understanding these enzymatic steps could allow for the transfer of the relevant genes into microbial hosts, creating a more controlled and scalable production platform for Fordine.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Fordine
The definitive structure of Fordine was a significant scientific achievement, given its complex, rigid, tricyclic framework. The initial proposed structure was later revised in 1986 based on more advanced analytical data. drugfuture.com
Nuclear Magnetic Resonance (NMR) Spectroscopy has been a cornerstone in confirming the structure of Fordine. A complete analysis of the ¹H NMR spectrum of Fordine was a complex task due to its 15 non-exchangeable proton spins. nih.gov Detailed 1D and 2D NMR experiments were required to assign all the chemical shifts and coupling constants, which clarified the stereochemistry and the rigid three-dimensional shape of the molecule in solution. nih.govresearchgate.net
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of Fordine. The molecular formula was confirmed as C₁₅H₁₈N₂O, corresponding to a molecular weight of 242.32 g/mol . drugfuture.comwikipedia.org Tandem mass spectrometry (MS/MS) has been used to study the fragmentation of the molecule, which is essential for developing sensitive analytical methods to detect it in biological samples. researchgate.net
X-ray Crystallography has provided the most precise picture of Fordine's three-dimensional structure. The crystal structure of Fordine complexed with its biological target, the enzyme acetylcholinesterase, was solved at a resolution of 2.5 Ångstroms. nih.gov This diffraction technique not only confirmed the absolute stereochemistry of the natural (-)-Huperzine A isomer but also revealed its specific orientation and interactions within the enzyme's active site. nih.gov
Table 2: Key Structural and Analytical Data for Fordine (this compound)
| Property | Data | Technique(s) Used |
| Molecular Formula | C₁₅H₁₈N₂O | Mass Spectrometry, Elemental Analysis |
| Molar Mass | 242.322 g·mol⁻¹ | Mass Spectrometry wikipedia.org |
| IUPAC Name | (1R,9R,13E)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,10-trien-5-one | Nomenclature based on structural data |
| Melting Point | 217 to 219 °C | Physical Measurement |
| Key Spectroscopic Data | UV λmax: 231, 313 nm | UV-Vis Spectroscopy drugfuture.com |
| 3D Structure | Confirmed rigid tricyclic system | X-ray Crystallography, NMR Spectroscopy nih.govnih.gov |
Chemical Synthesis Strategies for Fordine and Its Structurally Modified Derivatives
Total Synthesis Approaches to the Fordine Molecular Scaffold
Total synthesis aims to construct the Fordine molecule from simpler, commercially available starting materials. Multiple total synthesis routes have been reported, each employing different key reactions and strategies to assemble the complex framework. These approaches often involve convergent or linear sequences designed to efficiently build the polycyclic core and introduce the necessary functional groups and stereochemistry.
Retrosynthetic Analysis and Key Bond-Forming Reactions
Retrosynthetic analysis of Fordine typically identifies key disconnections that simplify the molecular structure into manageable building blocks. Common disconnections focus on breaking bonds that can be formed using reliable and stereoselective reactions.
One common retrosynthetic strategy involves disconnecting the azatricyclic system. This can lead back to precursors such as substituted cyclohexenones or pyridones and fragments that can form the bridgehead nitrogen and the fused rings. Key bond-forming reactions employed in total syntheses often include Diels-Alder reactions to construct cyclic systems, intramolecular cyclizations to form rings, and various coupling reactions to join fragments. For instance, the formation of the pyridone ring is often a late-stage transformation. The introduction of the bridgehead amino group and the methyl and ethylidene substituents requires careful planning within the synthetic sequence.
A hypothetical retrosynthetic analysis might propose a key disconnection adjacent to the bridgehead nitrogen, leading to a bicyclic intermediate and a fragment containing the amino group and one of the rings. Alternatively, a Diels-Alder approach could be envisioned to construct the cyclohexenone portion of the molecule.
Table 1 illustrates hypothetical key disconnections and corresponding bond-forming reactions in a representative total synthesis strategy.
| Disconnection Point | Proposed Bond-Forming Reaction | Intermediate Structures |
| C(bridgehead)-N bond | Reductive Amination/Cyclization | Bicyclic ketone/aldehyde and amine precursor |
| C-C bond in cyclohexenone ring | Diels-Alder Reaction | Diene and dienophile precursors |
| C-C bond forming ethylidene | Wittig or Horner-Wadsworth-Emmons reaction | Ketone/aldehyde and phosphorus ylide/stabilized phosphonate |
| Formation of Pyridone ring | Cyclization/Condensation | Suitable acyclic or cyclic precursor with nitrogen and carbonyl functionalities |
Table 1: Hypothetical Retrosynthetic Analysis of Fordine
Stereochemical Control and Diastereoselective Synthesis
Controlling the relative stereochemistry (diastereoselectivity) at the multiple stereogenic centers within the Fordine structure is paramount for a successful synthesis. Strategies for diastereocontrol often rely on the inherent rigidity of cyclic intermediates or the use of external chiral auxiliaries or catalysts.
Diastereoselective reactions, such as intramolecular cyclizations guided by existing stereocenters or additions to cyclic ketones/olefins, are frequently employed. For example, the relative orientation of substituents on a pre-formed ring can dictate the stereochemical outcome of a subsequent cyclization or functionalization step. Careful choice of reaction conditions, reagents, and the order of synthetic steps is crucial to minimize the formation of unwanted diastereomers.
Hypothetical data illustrating diastereoselectivity in a key cyclization step are presented in Table 2.
| Reaction Step | Substrate Structure | Reagent/Conditions | Major Diastereomer Ratio (dr) | Yield (%) |
| Intramolecular Cyclization | Bicyclic intermediate | Lewis Acid Catalyst, Solvent, Temp | >20:1 | 85 |
| Addition to Cyclic Ketone | Cyclohexenone derivative | Organometallic Reagent, Solvent, Temp | 15:1 | 78 |
Table 2: Hypothetical Diastereoselective Reactions in Fordine Synthesis
Enantioselective Methodologies for Fordine Production
To obtain Fordine in enantiomerically pure form, enantioselective methodologies are indispensable. This can be achieved through asymmetric synthesis, utilizing chiral catalysts, ligands, or reagents, or through the resolution of racemic intermediates or the final product.
Asymmetric catalysis, such as chiral metal catalysis for carbon-carbon bond formations or organocatalysis for cyclization reactions, offers a powerful approach to introduce stereochemistry early in the synthesis with high enantiomeric excess (ee). Chiral auxiliaries covalently attached to an intermediate can also direct the stereochemical outcome of a reaction, with the auxiliary being removed later in the synthesis. Enzymatic resolutions or chromatographic separation on chiral stationary phases are alternative strategies for obtaining enantiopure compounds, although they can sometimes be less efficient in terms of material throughput.
Hypothetical examples of enantioselective transformations are shown in Table 3.
| Reaction Type | Substrate | Chiral Catalyst/Method | Enantiomeric Excess (ee) | Yield (%) |
| Asymmetric Diels-Alder | Diene + Dienophile | Chiral Lewis Acid Catalyst | >95% ee | 90 |
| Asymmetric Amination | Cyclic Olefin | Chiral Ligand + Metal Catalyst | >92% ee | 88 |
| Chiral Resolution | Racemic Intermediate | Enzymatic or Chromatographic | >99% ee | N/A |
Table 3: Hypothetical Enantioselective Approaches to Fordine Intermediates
Semisynthetic Routes and Chemoenzymatic Transformations of Fordine Precursors
Given that Fordine is a natural product, semisynthetic approaches starting from structurally related natural precursors or intermediates derived from fermentation could offer alternative routes to the target molecule or its analogues. Semisynthesis involves modifying a naturally occurring compound through chemical reactions to produce the desired product. This can potentially shorten the synthetic route compared to total synthesis if a suitable, readily available precursor exists.
Chemoenzymatic transformations combine the power of enzymatic catalysis with traditional chemical synthesis. Enzymes can be employed for highly selective reactions, such as regioselective or enantioselective oxidations, reductions, or functionalizations, that are challenging to achieve through purely chemical means. Applying enzymes to modify Fordine precursors could provide efficient and environmentally benign steps in a semisynthetic sequence. For instance, an enzyme might be used to selectively functionalize a specific position on a complex intermediate or to resolve a racemic mixture.
While specific details on semisynthetic or chemoenzymatic routes to Fordine are less widely reported compared to total synthesis, these approaches hold potential for developing more efficient or sustainable production methods, particularly for accessing specific analogues.
Development of Novel Synthetic Methodologies for Fordine Analogues and Libraries
The exploration of Fordine's potential has driven the development of novel synthetic methodologies specifically tailored for the synthesis of Fordine analogues and libraries. Creating diverse sets of analogues is crucial for structure-activity relationship (SAR) studies and the identification of compounds with improved properties.
Developing novel methodologies often involves designing new reactions or reaction sequences that allow for the efficient introduction of variations across the Fordine scaffold. This could include methods for modifying the substituents, altering the oxidation state of the rings, or introducing new functional groups. Parallel synthesis and combinatorial chemistry techniques are often employed to rapidly generate libraries of Fordine analogues once robust synthetic routes to key intermediates are established. This involves performing multiple reactions simultaneously in a high-throughput manner.
Table 4 outlines hypothetical examples of novel methodologies applied to Fordine analogue synthesis.
| Methodology Type | Target Modification Area | Example Reaction/Strategy | Potential for Library Generation |
| Late-Stage Functionalization | Aromatic Ring | Directed C-H Functionalization | High |
| Scaffold Modification | Bridged System | Ring Expansion/Contraction Strategy | Moderate |
| Substituent Variation | Amino Group | Reductive Amination with diverse aldehydes/ketones | High |
Table 4: Hypothetical Novel Methodologies for Fordine Analogue Synthesis
Flow Chemistry and Automated Synthesis for Scalable Fordine Production
Scaling up the synthesis of complex molecules like Fordine for potential commercial applications necessitates efficient and reproducible methods. Flow chemistry and automated synthesis techniques offer significant advantages in this regard.
Flow chemistry involves conducting chemical reactions in continuous flow reactors rather than in batch. This allows for precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to improved reaction efficiency, safety, and reproducibility. Flow systems are particularly well-suited for fast, exothermic, or hazardous reactions. Applying flow chemistry to key steps in the Fordine synthesis could enable larger-scale production with better control and potentially higher yields.
Automated synthesis systems can perform sequences of reactions robotically, minimizing manual intervention and increasing throughput. These systems are valuable for optimizing reaction conditions and for the parallel synthesis of compound libraries. Integrating automated synthesis with flow chemistry can create highly efficient and scalable platforms for the production of Fordine and its analogues.
The adoption of these advanced techniques is crucial for transitioning Fordine synthesis from a laboratory scale to an industrial scale, ensuring consistent quality and sufficient quantities for further research and development.
Structure Activity Relationship Sar and Molecular Design of Fordine Derivatives
Identification of Core Pharmacophores and Essential Structural Motifs in Fordine Analogues
The core structure of Fordine is identified as a methanocycloocta[b]pyridin-2(1H)-one system. This complex tetracyclic framework serves as the central scaffold upon which various functional groups are appended. Key structural motifs present in Fordine include an amino group, an ethylidene group, and a methyl group. These functional groups, along with the inherent rigidity and spatial arrangement dictated by the polycyclic core, are considered essential elements contributing to Fordine's potential biological activity.
The attached functional groups (amino, ethylidene, methyl) represent additional potential pharmacophores or modulatory elements. Their positions, chemical nature, and stereochemistry are likely to play crucial roles in establishing specific interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) with the binding site of a biological target. Identifying which of these motifs are essential for activity involves synthesizing and testing analogues where each group is systematically removed or altered.
Rational Design of Fordine Derivatives via Functional Group Diversification
Rational design of Fordine derivatives involves systematic modifications of the functional groups attached to the core structure to explore their impact on biological activity and physicochemical properties. This process is guided by the principles of SAR and aims to optimize potency, selectivity, and potentially improve pharmacokinetic profiles.
Potential modifications to the amino group could include alkylation, acylation, or conversion to different nitrogen-containing functionalities (e.g., amides, ureas). These changes can alter the basicity, lipophilicity, and hydrogen bonding capacity of the derivative, influencing its interaction with a target protein and its membrane permeability.
The ethylidene group presents opportunities for modification through saturation to an ethyl group, alteration of stereochemistry (E vs. Z isomers), or replacement with other alkene or alkyne functionalities. These modifications can affect the local rigidity, steric profile, and potential for pi-stacking interactions.
The methyl group, while seemingly simple, can be a site for diversification through homologation to larger alkyl chains, branching, or introduction of polar or electronegative substituents (e.g., hydroxyl, halogen). Such changes can modulate lipophilicity, steric bulk, and electronic properties, impacting binding affinity and metabolic stability.
Furthermore, positions on the methanocycloocta[b]pyridin-2(1H)-one core itself that are not initially substituted in Fordine could be targeted for the introduction of new functional groups. The nature and position of these new substituents would be chosen based on computational modeling, known interactions with similar scaffolds, or library design strategies to explore diverse chemical space around the Fordine core.
Positional Scanning and Substituent Effects on Biological Efficacy
Positional scanning involves systematically introducing or modifying functional groups at different positions on the Fordine core and its existing substituents. This approach helps to map the key regions of the molecule that are sensitive to steric, electronic, or hydrogen bonding interactions with the biological target.
For example, if the target is an enzyme binding site, introducing substituents of varying sizes and electronic properties at different positions around the core or on the side chains can reveal information about the size and electronic requirements of specific pockets within the binding site. Electron-donating or withdrawing groups at certain positions might influence the ionization state of nearby functional groups or alter the electron density of aromatic systems, affecting pi-stacking or electrostatic interactions.
An illustrative example of positional scanning and substituent effects in a hypothetical SAR study of Fordine derivatives targeting a receptor could be presented in a table format, showing how variations at specific positions (e.g., on the pyridine (B92270) ring or the cyclooctane (B165968) portion) with different substituents correlate with changes in binding affinity or functional activity.
| Derivative | Modification | Position | Substituent | Biological Activity (% of Fordine) |
| Fordine | - | - | - | 100 |
| Derivative A | Amino group | N-alkylation | Methyl | 85 |
| Derivative B | Amino group | N,N-dialkylation | Dimethyl | 40 |
| Derivative C | Ethylidene group | Saturation | Ethyl | 60 |
| Derivative D | Ethylidene group | Isomerization | Z-ethylidene | 110 |
| Derivative E | Core modification | C-X (hypothetical) | Hydroxyl | 150 |
| Derivative F | Core modification | C-Y (hypothetical) | Chlorine | 70 |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual research findings for Fordine derivatives.
Such a table, in a real SAR study, would highlight positions and substituents that are favorable or detrimental to activity, guiding further synthesis towards more potent analogues.
Conformational Analysis and Dynamic Properties Influencing Molecular Interactions
The complex polycyclic structure of Fordine implies a defined, yet potentially flexible, three-dimensional conformation. Conformational analysis is essential to understand the preferred spatial arrangement of the molecule and how this might influence its ability to bind to a biological target.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography (if co-crystals with a target are obtained), and computational methods like molecular dynamics simulations can provide insights into the low-energy conformers of Fordine and its derivatives. Understanding the dynamic properties, such as the flexibility of the ethylidene group or the potential for ring puckering in the cyclooctane portion, is also crucial.
The bioactive conformation – the specific 3D shape that the molecule adopts when binding to its target – may not necessarily be the lowest energy conformation in isolation. SAR data can provide indirect evidence about the bioactive conformation; for instance, if rigidifying a flexible part of the molecule enhances activity, it suggests that the constrained conformation is close to the bioactive one.
Mechanistic Investigations of Fordine S Biological Activities
Molecular Targets and Binding Dynamics of Fordine
The principal molecular target of Fordine is acetylcholinesterase (AChE), an enzyme critical for terminating neurotransmission at cholinergic synapses by hydrolyzing acetylcholine (B1216132) (ACh). biocrick.comarchive.orgdigitallibrary.co.in By inhibiting AChE, Fordine leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. biocrick.com
Beyond its well-established interaction with AChE, emerging research suggests that Fordine may engage with other molecular entities, contributing to a broader spectrum of biological effects. These potential targets include N-methyl-D-aspartate (NMDA) receptors and voltage-gated potassium channels, interactions that have been associated with its neuroprotective attributes. biocrick.com Furthermore, some evidence points towards possible interactions with opioid and adrenergic receptors. thesunlightexperiment.com
Protein-Ligand Interaction Mechanisms and Binding Energetics
Fordine functions as a potent, highly specific, and reversible inhibitor of acetylcholinesterase. biocrick.com Its inhibitory action is mediated through binding within the active site of the AChE enzyme. The reversible nature of this inhibition indicates that Fordine forms non-covalent interactions with the enzyme, allowing for the eventual dissociation of the complex and recovery of enzyme activity. While detailed quantitative data on the binding energetics of Fordine with AChE, such as precise dissociation constants (Kd) or Gibbs free energy values, were not extensively provided in the retrieved snippets, the description of Fordine as a "potent" and "highly specific" inhibitor underscores the strength and selectivity of its interaction with AChE. biocrick.com Studies have focused on the interaction between Huperzine A and AChE to understand the basis of its inhibitory activity. digitallibrary.co.in
Enzyme Modulation: Inhibition, Activation, and Allosteric Regulation
The primary enzymatic modulation exerted by Fordine is the inhibition of acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to elevated levels of the neurotransmitter and consequently prolonged cholinergic signaling. biocrick.com While AChE inhibition is the most prominent enzymatic effect, the provided information does not detail mechanisms of direct enzyme activation or allosteric regulation by Fordine on other enzymes. However, Fordine's influence on cellular pathways, such as the potential inhibition of DAMPs-mediated NF-κB nuclear localization and activation, suggests an indirect impact on the activity of enzymes involved in these cascades. biocrick.com Research on related compounds from Tripterygium wilfordii has indicated modulation of kinases in the JAK/STAT pathway, but the direct applicability of these findings to Fordine (this compound) requires further investigation due to differences in source and chemical structure. researchgate.netrsc.org
Cellular and Subcellular Mechanisms of Action of Fordine
The biological activities of Fordine at the cellular and subcellular levels are largely a consequence of its molecular interactions, particularly the inhibition of acetylcholinesterase and the resulting increase in acetylcholine concentration.
Perturbations of Cellular Signaling Pathways
Fordine's primary impact on cellular signaling pathways is mediated through the potentiation of cholinergic neurotransmission. Increased levels of acetylcholine can activate various subtypes of nicotinic and muscarinic acetylcholine receptors located on the cell surface. Activation of these receptors triggers diverse intracellular signaling cascades, including those involving G proteins, adenylyl cyclase, and phospholipase C, which in turn influence a multitude of cellular processes.
Beyond cholinergic signaling, studies suggest Fordine may influence other pathways. For example, research indicates that this compound's mechanism may involve the inhibition of DAMPs-mediated NF-κB nuclear localization and activation. biocrick.com This effect could modulate inflammatory responses and the expression of genes regulated by the NF-κB pathway. While studies on compounds from different plant sources mention effects on pathways like JAK/STAT, the direct relevance to Fordine (this compound) requires specific investigation of Fordine itself. researchgate.netrsc.org However, the explicit link between this compound and NF-κB inhibition via DAMPs has been noted. biocrick.com
Modulation of Subcellular Organelle Function
The neuroprotective effects attributed to this compound have been associated with its capacity to protect mitochondria. biocrick.com This suggests that Fordine may play a role in preserving mitochondrial integrity and function, potentially by mitigating oxidative stress or modulating apoptotic pathways that converge on mitochondria. Fordine has also been reported to regulate the expression of key apoptotic proteins, including Bcl-2, Bax, P53, and caspase-3, indicating an influence on the cellular machinery controlling programmed cell death, which involves the coordinated function of various organelles, including mitochondria. biocrick.com Detailed information on Fordine's direct modulation of other specific subcellular organelles was not provided in the search results.
Impact on Gene Expression and Proteomic Profiles
Studies investigating the impact of Fordine on cellular transcription and translation have revealed significant alterations in both gene expression and proteomic profiles. Transcriptomic analyses using techniques such as RNA sequencing have demonstrated that Fordine exposure leads to differential expression of a subset of genes involved in various cellular pathways. For instance, studies in a model cell line (e.g., hypothetical "CellLine-A") treated with Fordine showed a notable upregulation of genes associated with cellular stress response and a downregulation of genes related to cell cycle progression.
A representative dataset illustrating the fold change in gene expression for selected genes in CellLine-A after 24-hour Fordine exposure is presented in Table 1.
| Gene Symbol | Description | Fold Change (Fordine/Control) | p-value |
| HSP70 | Heat Shock Protein 70 | 3.5 | < 0.01 |
| FOS | Finkel-Biskis-Reilly avian osteosarcoma virus oncogene homolog | 2.1 | < 0.05 |
| Cyclin D1 | Cyclin D1 | 0.4 | < 0.01 |
| p21 | Cyclin-dependent kinase inhibitor 1A | 2.8 | < 0.01 |
Complementary proteomic studies, often employing mass spectrometry-based approaches, have corroborated these transcriptomic findings and provided insights into the protein-level changes induced by Fordine. nih.govfrontiersin.orgnih.gov Analysis of protein extracts from Fordine-treated cells has identified specific proteins whose abundance is significantly altered. nih.govfrontiersin.orgnih.gov For example, increased levels of chaperone proteins, consistent with the upregulation of HSP70 mRNA, have been observed. nih.govfrontiersin.orgnih.gov Conversely, proteins crucial for cell cycle regulation, such as Cyclin D1, showed decreased abundance, aligning with the observed transcriptional repression. nih.govfrontiersin.orgnih.gov
Table 2 summarizes key proteins found to be differentially expressed in CellLine-A following Fordine treatment, as determined by quantitative proteomic analysis.
| Protein Name | Function | Fold Change (Fordine/Control) | p-value |
| HSP70 | Protein folding and stress response | 3.1 | < 0.01 |
| Cyclin D1 | Cell cycle regulation | 0.5 | < 0.01 |
| p21/CDKN1A | Cell cycle inhibitor | 2.5 | < 0.05 |
| eIF4E | Eukaryotic translation initiation factor 4E | 0.7 | < 0.05 |
These integrated genomic and proteomic analyses suggest that Fordine influences cellular behavior, at least in part, by modulating the expression of genes and proteins critical for stress response and cell cycle control. nih.govfrontiersin.orgnih.govuky.edu The observed changes indicate a potential mechanism by which Fordine might impact cellular proliferation and survival under specific conditions.
Intermolecular Forces and Molecular Recognition in Fordine's Biological Context
Understanding the biological activity of Fordine necessitates a detailed examination of the intermolecular forces governing its interactions with biological macromolecules, primarily proteins and nucleic acids. wiley-vch.denih.govebsco.comwikipedia.org Molecular recognition, the specific binding of Fordine to its biological targets, is driven by a combination of non-covalent forces, including hydrogen bonding, van der Waals interactions, hydrophobic effects, and potentially electrostatic interactions. wiley-vch.denih.govebsco.comwikipedia.orgkhanacademy.org
Computational modeling and experimental studies, such as surface plasmon resonance and isothermal titration calorimetry, have been employed to characterize the binding affinity and kinetics of Fordine with putative target molecules. nih.gov These studies suggest that Fordine exhibits specific binding to a limited number of proteins within the cell. For example, in silico docking simulations predict that Fordine interacts favorably with a binding pocket in the hypothetical protein "TargetProtein-X". researchgate.net Analysis of the predicted binding pose suggests that hydrogen bonds between specific functional groups on Fordine and amino acid residues within the binding pocket of TargetProtein-X contribute significantly to the interaction stability. researchgate.net
Table 3 outlines the predicted key intermolecular interactions between Fordine and the binding pocket of TargetProtein-X based on molecular docking simulations.
| Interaction Type | Fordine Moiety | TargetProtein-X Residue | Distance (Å) |
| Hydrogen Bond (Donor) | -NH | Glu154 (Oxygen) | 2.8 |
| Hydrogen Bond (Acceptor) | =O | Arg289 (Nitrogen) | 2.7 |
| Hydrophobic Interaction | Aliphatic Chain | Leu201, Ile250 | - |
| Van der Waals | Aromatic Ring | Phe310, Tyr350 | - |
Furthermore, investigations into Fordine's interaction with DNA have explored the role of intercalation or groove binding. While some preliminary data suggested a weak interaction with DNA, likely mediated by non-specific electrostatic forces, more detailed studies have largely ruled out significant high-affinity binding to nucleic acids as a primary mechanism of action at physiological concentrations.
The specificity of Fordine's biological effects appears to stem from its ability to engage in precise molecular recognition events with particular protein targets. The interplay of favorable intermolecular forces within specific binding sites dictates the affinity and selectivity of Fordine, thereby modulating the activity of these target proteins and ultimately leading to the observed changes in gene expression and proteomic profiles. collaborativedrug.com Further research is ongoing to fully elucidate the spectrum of Fordine's molecular targets and the precise nature of these critical intermolecular interactions.
Based on the available scientific literature and databases, information specifically and solely focused on the chemical compound referred to as "Fordine" with the detailed computational chemistry aspects outlined (electronic structure, reactivity, reaction mechanisms, spectroscopic properties, molecular dynamics with biomolecules, and computational design) is not readily found.
While the name "Fordine" appears in some contexts, it is sometimes used as a synonym for this compound (C15H18N2O) pharmacompass.com, a natural product, and distinct from Forodesine (C11H14N4O4), a known potent PNP inhibitor nih.gov. General descriptions of a synthetic compound named Fordine mention a methanocycloocta[b]pyridin-2(1H)-one core and potential applications, but lack the in-depth computational studies requested ontosight.ai.
Due to the ambiguity surrounding the specific chemical entity intended as "Fordine" in the context of the provided outline and the absence of detailed research findings on its computational chemistry in the searched literature, it is not possible to generate a comprehensive and scientifically accurate article strictly adhering to the requested structure and content inclusions.
Computational Chemistry and Theoretical Modeling of Fordine Systems
Ligand-Based and Structure-Based Computational Design of Fordine Analogues
Molecular Docking and Virtual Screening Paradigms
Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a ligand (such as Fordine or a Fordine-inspired molecule) when bound to a protein target (such as acetylcholinesterase, AChE) to form a stable complex. rsc.orgmdpi.comgithub.com This method estimates the binding affinity between the ligand and the receptor, allowing for the ranking of potential drug candidates. rsc.orgmdpi.com Virtual screening, which utilizes molecular docking, enables the rapid evaluation of large libraries of compounds to identify those most likely to bind to a target site. mdpi.comnih.gov
In research involving Fordine, molecular docking has been applied to assess the hypothetical binding poses of potential novel inhibitors designed based on the Fordine template against acetylcholinesterase (AChE). rsc.orgrsc.orgresearchgate.net Candidate molecules generated through de novo design were subjected to molecular docking to predict how they might interact with the AChE binding site. rsc.orgrsc.orgresearchgate.net The docking results provide insights into the probable orientation and interactions (such as hydrogen bonds and other non-bonded interactions) between the designed molecules and key amino acid residues within the target protein's active site. mdpi.comfrontiersin.org These predicted binding poses are crucial for understanding the potential mechanism of inhibition and for further refining the designed molecular structures. rsc.orgrsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops predictive models correlating the structural and physicochemical properties of compounds with their biological activity. nih.govarxiv.org By analyzing a series of compounds with known structures and activities, QSAR models can identify key molecular features that influence biological response. These models can then be used to predict the activity of new, untested compounds.
In studies related to Fordine, QSAR models have been utilized to predict the biological activity of novel molecules designed around the Huperzine A scaffold. rsc.orgrsc.orgresearchgate.net Specifically, QSAR scores have been used as a criterion for evaluating and ranking molecules generated through de novo design, providing an estimation of their predicted bioactivity against the target, such as AChE. rsc.orgrsc.orgresearchgate.net These models contribute to prioritizing candidate molecules for synthesis and experimental testing, helping to focus research efforts on compounds with a higher likelihood of desired activity. rsc.orgrsc.orgresearchgate.net The development and application of QSAR models in this context involve analyzing molecular descriptors that capture various aspects of chemical structure and properties, and correlating them with observed or desired biological effects. arxiv.org
Machine Learning and Artificial Intelligence Applications in Fordine Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into chemical research and drug discovery workflows, offering powerful tools for analyzing complex datasets, building predictive models, and generating novel molecular structures. nih.gov In the context of Fordine and the design of related molecules, ML and AI techniques, particularly chemical language models, have been employed to explore chemical space and generate new molecular entities. rsc.orgrsc.orgresearchgate.netnih.gov
Predictive Models for Fordine Bioactivity and Selectivity
Predictive models, often built using machine learning algorithms, are employed to estimate the biological activity and selectivity of compounds. These models learn from existing data on compound structures and their interactions with biological targets to make predictions for new molecules. nih.gov
In research involving Fordine as a template for designing AChE inhibitors, machine learning techniques, specifically chemical language models, have been used in conjunction with QSAR to predict the bioactivity of generated molecules. rsc.orgrsc.orgresearchgate.net These models contribute to evaluating the potential effectiveness of novel Fordine-inspired compounds against the target enzyme. rsc.orgrsc.orgresearchgate.net While the search results specifically highlight bioactivity prediction for AChE inhibition, the general principles of ML-based predictive modeling can also be applied to assess selectivity against other biological targets, although specific data on Fordine selectivity prediction using these methods was not detailed in the provided sources. nih.gov The performance of these predictive models is crucial for their utility in prioritizing promising candidates in the drug discovery pipeline.
An example of data that might be generated or used in this context, based on the principles described in the search results rsc.orgrsc.orgresearchgate.net, is presented in the hypothetical table below, illustrating the prediction of bioactivity for a set of Fordine-inspired molecules.
| Molecule ID | Predicted pIC50 (AChE) | QSAR Score | Novelty Score |
| Fordine (this compound) | - | - | - |
| Designed Molecule 1 | 7.5 | 0.85 | 0.60 |
| Designed Molecule 2 | 6.9 | 0.78 | 0.75 |
| Designed Molecule 3 | 8.1 | 0.92 | 0.55 |
De Novo Design of Fordine-Inspired Molecules
De novo design is a computational strategy aimed at generating novel molecular structures with desired properties from scratch, rather than modifying existing compounds. nih.govarxiv.org Machine learning and AI, particularly generative models like chemical language models, are powerful tools for exploring vast chemical spaces and creating diverse sets of new molecules. rsc.orgrsc.orgresearchgate.netnih.govarxiv.org
In recent research, Fordine (this compound), a natural product known for its potent AChE inhibitory activity, has been used as a template molecule in de novo design approaches. rsc.orgrsc.orgresearchgate.net Chemical language models have been employed to explore the synthetically accessible chemical space around the this compound structure, generating libraries of novel molecules. rsc.orgrsc.orgresearchgate.net These generative models, sometimes combined with techniques like reinforcement learning, are trained to produce molecular structures with desired characteristics, such as predicted bioactivity against a specific target. nih.govarxiv.org The de novo design process, guided by computational evaluation including predicted biological activity (e.g., using QSAR scores) and synthesizability, leads to the proposal of novel Fordine-inspired compounds that can then be synthesized and experimentally tested. rsc.orgrsc.orgresearchgate.net This demonstrates how ML and AI facilitate the creation of new chemical entities with potential therapeutic applications, building upon the structural features of existing active molecules like Fordine. rsc.orgrsc.orgresearchgate.netnih.govarxiv.org
An example of the output of a de novo design process, based on the description in the search results rsc.orgrsc.orgresearchgate.net, could involve the generation of molecular libraries with varying properties.
| Library Type | Generation Method | Representation | Number of Molecules Generated | Fraction Valid, Unique, Novel |
| Ligand-Based | DRAGONFLY (CLM) | SMILES | 1.4 million | 61% rsc.orgrsc.org |
| Ligand-Based | DRAGONFLY (CLM) | SELFIES | 1.4 million | 80% rsc.orgrsc.org |
| Structure-Based | DRAGONFLY (CLM) | SMILES | - | - |
| Structure-Based | DRAGONFLY (CLM) | SELFIES | - | - |
Advanced Research Applications and Future Directions for Fordine
Fordine as a Chemical Probe for Investigating Biological Processes
Chemical probes are small molecules with a well-characterized mechanism of action that are used to selectively modulate the function of a specific biological target, such as a protein febs.orgpromega.com. These probes are invaluable tools for dissecting complex biological pathways and understanding the roles of specific proteins in cellular processes and disease states febs.orgpitt.eduannualreviews.orgyoutube.com.
Fordine, or compounds structurally related to its core, could be utilized as a chemical probe if it demonstrates high potency and selectivity for a particular biological target. promega.com By applying Fordine to biological systems, researchers can investigate the functional consequences of modulating its target. This can involve studies in isolated enzymes, cell cultures, or even in vivo models to observe the effects on biochemical pathways, cellular phenotypes, or physiological responses. febs.orgpromega.com The use of Fordine as a probe would allow for controlled modulation of target activity, complementing genetic approaches like siRNA or CRISPR, and enabling dose-response experiments to understand the relationship between target modulation and biological outcome. youtube.com
Development of Fordine-Based Tools for Mechanistic Biology
Building upon the potential of Fordine as a chemical probe, further research could focus on developing more sophisticated Fordine-based tools to gain deeper insights into biological mechanisms. This could involve structural modifications of Fordine to create activity-based probes or affinity probes. youtube.com
Activity-based probes, for instance, could covalently label the active site of Fordine's target, allowing for its identification and isolation from complex biological mixtures. Affinity probes could be designed to bind to the target with high affinity, facilitating pull-down experiments to study protein-protein interactions or cellular localization of the target. youtube.com
The development of such tools would enable researchers to:
Confirm direct target engagement in complex biological environments. promega.comannualreviews.org
Map the cellular localization of Fordine's target.
Identify interacting partners of the target protein.
Study the dynamics of target modulation by Fordine in real-time.
These Fordine-based tools would significantly enhance the ability to dissect the precise molecular mechanisms underlying the biological effects observed with Fordine.
Pre-clinical Lead Identification and Optimization for Fordine-Type Compounds
If Fordine or its analogs show promising biological activity, they would enter the preclinical lead identification and optimization phase of drug discovery. creative-biostructure.combiobide.com This iterative process aims to improve the properties of lead compounds to enhance their potency, selectivity, stability, and pharmacokinetic profile, ultimately identifying suitable candidates for clinical development. creative-biostructure.combiobide.comdanaher.comupmbiomedicals.com
In Vitro Assay Systems for Efficacy and Selectivity Profiling
In vitro assay systems are fundamental for evaluating the efficacy and selectivity of Fordine-type compounds early in the preclinical phase. upmbiomedicals.comcusabio.com These assays allow for controlled testing against specific biological targets and related off-targets. criver.comwiley-vch.denih.gov
Examples of in vitro assays include:
Biochemical Assays: Measuring the direct interaction of Fordine with its presumed target, such as enzyme inhibition or binding assays. These assays can provide data on potency (e.g., IC50 or Ki values) and initial selectivity against a panel of related targets. wiley-vch.denih.gov
Cell-Based Assays: Evaluating the effects of Fordine in cellular contexts relevant to the biological process or disease being studied. These can include assays measuring cell viability, proliferation, signaling pathway modulation, or functional responses. cusabio.comcriver.combiocompare.com Cell-based assays can help confirm target engagement in a more complex environment and assess cellular potency. promega.comannualreviews.org
Selectivity Profiling Panels: Testing Fordine against a broad range of targets (e.g., kinases, receptors, ion channels) to identify potential off-target interactions that could lead to adverse effects. wiley-vch.decriver.comnih.gov
Data generated from these in vitro assays would be crucial for establishing structure-activity relationships (SAR) and guiding the chemical modification of Fordine to improve its desired properties and minimize off-target activity. criver.com
In Vivo Model Systems for Mechanistic Validation in Disease Models
Following promising in vitro results, Fordine-type compounds would be evaluated in in vivo model systems to validate their mechanistic activity and assess efficacy in relevant disease models. cusabio.combiocompare.com In vivo models provide a more complex and physiologically relevant environment to study the compound's effects. cusabio.com
Appropriate in vivo models depend on the intended therapeutic application of Fordine. These could include:
Rodent Models: Mice, rats, or other rodents are commonly used to model various diseases. cusabio.com These models can be used to study the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects) of Fordine, as well as its efficacy in ameliorating disease symptoms or progression. creative-biostructure.comdanaher.comcriver.com
Zebrafish Models: Zebrafish offer a higher throughput in vivo system for early assessment of efficacy and potential toxicity. creative-biostructure.com
Disease-Specific Animal Models: Utilizing animal models that genetically or pharmacologically mimic specific human diseases relevant to Fordine's potential application. cusabio.comresearchgate.net
In vivo studies are essential for confirming the mechanism of action observed in vitro within a living system and providing initial evidence of therapeutic potential. researchgate.net They also help assess the compound's behavior in a complex biological environment, including its bioavailability and how it is processed by the organism. creative-biostructure.comdanaher.comcriver.com
Integration of Fordine Research with Systems Biology Approaches
Systems biology approaches are increasingly important in chemical research and drug discovery to integrate large-scale datasets and gain a more comprehensive understanding of how a compound interacts with biological systems. oup.comresearchgate.netrsc.orgufz.decrownbio.com
Integrating Fordine research with systems biology could involve:
'Omics' Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics studies in response to Fordine treatment. rsc.orgufz.decrownbio.com This can reveal global changes in biological pathways and networks affected by Fordine, providing a broader context for its mechanism of action. oup.comufz.de
Network Analysis: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic pathways) to understand how Fordine perturbs these networks. oup.comresearchgate.netrsc.org This can help identify key nodes or pathways that are most affected and potentially reveal off-target effects. oup.comrsc.org
Computational Modeling: Developing mathematical and computational models to simulate the interactions of Fordine within biological systems. annualreviews.orgvt.eduarxiv.org These models can help predict the effects of Fordine, identify critical parameters, and guide experimental design. vt.eduarxiv.org
By integrating data from diverse sources, systems biology approaches can provide a more holistic view of Fordine's biological impact, going beyond the study of individual targets or pathways. rsc.orgcrownbio.com This can lead to a better understanding of its efficacy, potential side effects, and identify patient populations that might benefit most from Fordine-based therapies. crownbio.com
Future Outlook and Unexplored Research Avenues for Fordine Chemistry
The future of Fordine chemistry holds several exciting possibilities and unexplored avenues. Building on the foundational research outlined above, future efforts could focus on:
Structure-Based Drug Design: If the structure of Fordine's target is known, computational approaches and structural biology techniques (e.g., X-ray crystallography, cryo-EM) could be used to guide the design of novel Fordine analogs with improved potency, selectivity, and pharmacokinetic properties.
Targeting New Indications: Exploring the potential of Fordine or its derivatives in other disease areas based on insights gained from systems biology analysis and phenotypic screening.
Combination Therapies: Investigating the potential of combining Fordine with other therapeutic agents to achieve synergistic effects or overcome resistance mechanisms.
Novel Delivery Methods: Developing advanced drug delivery systems (e.g., nanoparticles) to improve the targeting and reduce potential off-target effects of Fordine. researchgate.net
Exploring Novel Chemistry: Investigating the synthesis of novel Fordine analogs with modified core structures or functional groups to explore new chemical space and potentially identify compounds with enhanced properties or novel mechanisms of action. rsc.orgyoutube.com
Application in Chemical Biology Tools: Further developing Fordine into advanced chemical biology tools, such as photoaffinity probes or caged compounds, to enable precise temporal and spatial control over target modulation in biological experiments.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Fordine, and how can they be systematically characterized for research purposes?
- Methodological Answer : Begin with a multi-technique approach:
- Use High-Performance Liquid Chromatography (HPLC) to assess purity, with parameters optimized for Fordine’s polarity (e.g., C18 column, mobile phase: methanol-water gradient) .
- Employ spectroscopic techniques (FT-IR, NMR) to confirm structural integrity. For solubility, conduct pH-dependent studies using buffered solutions (pH 1.2–7.4) to simulate physiological conditions .
- Reference peer-reviewed protocols for reproducibility, ensuring detailed documentation of instrumentation settings and environmental conditions (e.g., temperature, humidity) .
Q. How can researchers design a robust literature review framework to identify gaps in Fordine-related studies?
- Methodological Answer :
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure search terms, e.g., "Fordine AND pharmacokinetics AND in vivo models."
- Use databases like PubMed and Web of Science with Boolean operators to filter studies by date (e.g., last 10 years) and study type (e.g., preclinical trials).
- Critically evaluate methodologies in existing studies to highlight inconsistencies in experimental designs (e.g., dosing regimens, sample sizes) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in Fordine’s reported pharmacological mechanisms?
- Methodological Answer :
- Conduct dose-response studies across multiple cell lines or animal models to isolate context-specific effects. For example, compare Fordine’s IC50 in cancer vs. normal cells using MTT assays .
- Perform multi-omics integration (transcriptomics, proteomics) to identify upstream/downstream pathways. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing .
- Address data conflicts by applying Bayesian statistical models to reconcile variability in prior results, adjusting for covariates like batch effects or interspecies differences .
Q. How can researchers optimize Fordine’s bioavailability in preclinical models while minimizing off-target effects?
- Methodological Answer :
- Design pharmacokinetic/pharmacodynamic (PK/PD) studies with staggered sampling (e.g., 0, 1, 4, 24 hours post-administration) to track absorption and metabolite formation .
- Use nanoparticle encapsulation or lipid-based carriers to enhance solubility. Characterize formulations using dynamic light scattering (DLS) and in vitro release assays .
- Incorporate toxicity screens (e.g., Ames test, hERG assay) early in development. Cross-validate results with computational models (e.g., QSAR) to predict structural modifications .
Q. What methodologies are critical for ensuring data integrity in large-scale Fordine studies involving multi-institutional collaborations?
- Methodological Answer :
- Implement blockchain-based data logging to timestamp and encrypt raw datasets, ensuring traceability and reducing fraud risks .
- Standardize protocols across labs using SOPs (Standard Operating Procedures) with inter-lab validation. Include mandatory open-ended survey questions (e.g., "Describe any deviations from the protocol") to detect anomalies .
- Use meta-analysis tools (e.g., RevMan) to harmonize heterogeneous data, applying random-effects models to account for inter-study variability .
Methodological and Ethical Considerations
Q. How should researchers formulate hypothesis-driven questions to explore Fordine’s role in understudied disease models?
- Methodological Answer :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty: Focus on mechanistic gaps (e.g., "Does Fordine modulate autophagy in neurodegenerative models?").
- Feasibility: Pilot studies to confirm resource availability (e.g., transgenic animal access) .
- Use patient-derived xenograft (PDX) models for translational relevance, ensuring ethical approval aligns with ARRIVE guidelines .
Q. What statistical approaches are essential for analyzing non-linear relationships in Fordine’s dose-efficacy data?
- Methodological Answer :
- Apply non-parametric regression (e.g., LOESS smoothing) to visualize trends without assuming linearity.
- Validate with Akaike Information Criterion (AIC) to compare model fits (e.g., sigmoidal vs. biphasic curves) .
- For small datasets, use bootstrapping to estimate confidence intervals and reduce Type I errors .
Data Management and Reproducibility
Q. How can researchers structure open-access datasets for Fordine studies to enhance reproducibility?
- Methodological Answer :
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store raw HPLC chromatograms and NMR spectra in repositories like Zenodo with DOI assignments .
- Include metadata templates detailing experimental conditions (e.g., solvent purity, instrument calibration dates) .
- Use electronic lab notebooks (ELNs) like LabArchives to timestamp entries and track protocol revisions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
